molecular formula C22H30N2O3 B027238 Benzoic acid, 2-(benzyloxy)-4-butylamino-, 2-(dimethylamino)ethyl ester CAS No. 100311-18-0

Benzoic acid, 2-(benzyloxy)-4-butylamino-, 2-(dimethylamino)ethyl ester

Cat. No. B027238
M. Wt: 370.5 g/mol
InChI Key: HJBIFGZXDVPQPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 2-(benzyloxy)-4-butylamino-, 2-(dimethylamino)ethyl ester, also known as benzocaine, is a local anesthetic commonly used in medical and dental procedures. It is a white crystalline powder that is soluble in water and ethanol. Benzocaine works by blocking nerve signals in the body, which reduces pain and discomfort.

Mechanism Of Action

Benzocaine works by blocking voltage-gated sodium channels in nerve cells, which prevents the generation and propagation of action potentials. This reduces the ability of nerves to transmit signals, which results in a loss of sensation and pain relief.

Biochemical And Physiological Effects

Benzocaine has been shown to have a number of biochemical and physiological effects in the body. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, and it can also interact with ion channels and receptors in nerve cells.

Advantages And Limitations For Lab Experiments

Benzocaine has a number of advantages for use in laboratory experiments. It is a relatively safe and effective local anesthetic that is widely available and easy to use. However, it does have some limitations, including the potential for toxicity at high doses and the possibility of allergic reactions in some individuals.

Future Directions

There are a number of potential future directions for research on Benzoic acid, 2-(benzyloxy)-4-butylamino-, 2-(dimethylamino)ethyl ester. One area of interest is the development of new local anesthetics that are more effective and less toxic than Benzoic acid, 2-(benzyloxy)-4-butylamino-, 2-(dimethylamino)ethyl ester. Another area of research is the investigation of the mechanisms underlying the effects of Benzoic acid, 2-(benzyloxy)-4-butylamino-, 2-(dimethylamino)ethyl ester on nerve function and pain perception. Finally, there is a need for further studies of the safety and efficacy of Benzoic acid, 2-(benzyloxy)-4-butylamino-, 2-(dimethylamino)ethyl ester in different patient populations and under different conditions.

Synthesis Methods

Benzocaine can be synthesized through the esterification of p-aminobenzoic acid with ethanol and HCl, followed by reaction with sodium nitrite and HCl to form a diazonium salt. The diazonium salt is then reacted with sodium acetate and sodium nitrite to form the Benzoic acid, 2-(benzyloxy)-4-butylamino-, 2-(dimethylamino)ethyl ester product.

Scientific Research Applications

Benzocaine has been widely used in scientific research as a tool for studying pain and sensory processing. It has been used in studies of nerve function and pain perception, as well as in investigations of the effects of local anesthetics on the nervous system.

properties

CAS RN

100311-18-0

Product Name

Benzoic acid, 2-(benzyloxy)-4-butylamino-, 2-(dimethylamino)ethyl ester

Molecular Formula

C22H30N2O3

Molecular Weight

370.5 g/mol

IUPAC Name

2-(dimethylamino)ethyl 4-(butylamino)-2-phenylmethoxybenzoate

InChI

InChI=1S/C22H30N2O3/c1-4-5-13-23-19-11-12-20(22(25)26-15-14-24(2)3)21(16-19)27-17-18-9-7-6-8-10-18/h6-12,16,23H,4-5,13-15,17H2,1-3H3

InChI Key

HJBIFGZXDVPQPY-UHFFFAOYSA-N

SMILES

CCCCNC1=CC(=C(C=C1)C(=O)OCCN(C)C)OCC2=CC=CC=C2

Canonical SMILES

CCCCNC1=CC(=C(C=C1)C(=O)OCCN(C)C)OCC2=CC=CC=C2

Other CAS RN

100311-18-0

synonyms

BENZOIC ACID, 2-(BENZYLOXY)-4-BUTYLAMINO-, 2-(DIMETHYLAMINO)ETHYL ESTE R

Origin of Product

United States

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